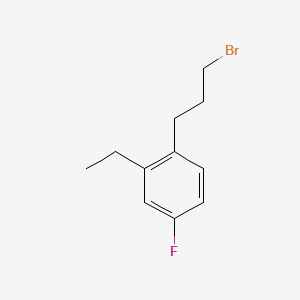

1-(3-Bromopropyl)-2-ethyl-4-fluorobenzene

CAS No.:

Cat. No.: VC18824331

Molecular Formula: C11H14BrF

Molecular Weight: 245.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H14BrF |

|---|---|

| Molecular Weight | 245.13 g/mol |

| IUPAC Name | 1-(3-bromopropyl)-2-ethyl-4-fluorobenzene |

| Standard InChI | InChI=1S/C11H14BrF/c1-2-9-8-11(13)6-5-10(9)4-3-7-12/h5-6,8H,2-4,7H2,1H3 |

| Standard InChI Key | DBTUQAQDJQVFBC-UHFFFAOYSA-N |

| Canonical SMILES | CCC1=C(C=CC(=C1)F)CCCBr |

Introduction

Structural and Physical Properties

Molecular Architecture

1-(3-Bromopropyl)-2-ethyl-4-fluorobenzene (CHBrF) features a benzene ring with three distinct substituents:

-

Ethyl group (-CHCH) at the 2-position, contributing steric bulk and electron-donating effects.

-

Fluorine atom (-F) at the 4-position, imparting electron-withdrawing character and influencing aromatic electrophilic substitution patterns.

-

3-Bromopropyl chain (-CHCHCHBr) at the 1-position, providing a reactive site for nucleophilic displacement or elimination reactions.

The molecular weight is 245.13 g/mol, and its CAS registry number is specific to commercial suppliers such as VulcanChem (VCID: VC18824331).

Table 1: Key Physical Properties

| Property | Value |

|---|---|

| Molecular Formula | CHBrF |

| Molecular Weight | 245.13 g/mol |

| Boiling Point | Not reported |

| Melting Point | Not reported |

| Density | Not reported |

| Solubility | Likely low in polar solvents |

Spectroscopic Characteristics

While specific spectral data (e.g., H NMR, C NMR) are unavailable in public sources, typical features for analogous bromofluorobenzenes include:

-

H NMR: Signals for aromatic protons (δ 6.5–7.5 ppm), ethyl group protons (δ 1.2–1.5 ppm for -CH, δ 2.4–2.8 ppm for -CH-), and bromopropyl chain protons (δ 3.3–3.7 ppm for -CHBr).

-

C NMR: Peaks for carbons adjacent to fluorine (deshielded due to electronegativity) and bromine (upfield shifts for -CHBr).

Synthesis and Production

Laboratory-Scale Synthesis

The compound is synthesized via a two-step sequence:

-

Bromination of 2-Ethyl-4-fluorobenzene:

-

Reactant: 2-Ethyl-4-fluorobenzene treated with N-bromosuccinimide (NBS) under radical initiation (e.g., benzoyl peroxide).

-

Conditions: Light exclusion, inert atmosphere (N), reflux in CCl or CHCl.

-

Product: 1-Bromo-2-ethyl-4-fluorobenzene.

-

-

Propyl Chain Introduction:

-

Reaction of the brominated intermediate with 1,3-dibromopropane via nucleophilic substitution.

-

Base: Potassium carbonate (KCO) or sodium hydride (NaH) in anhydrous tetrahydrofuran (THF).

-

Yield: Moderate (50–70%), requiring purification via column chromatography.

-

Table 2: Synthetic Conditions and Reagents

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| 1 | NBS, benzoyl peroxide, CCl | Radical bromination at benzylic position |

| 2 | 1,3-Dibromopropane, KCO, THF | Alkylation to introduce propyl chain |

Industrial Production

Scaled-up synthesis employs continuous flow reactors to enhance efficiency:

-

Advantages: Improved heat transfer, reduced side reactions, higher throughput.

-

Purification: Distillation under reduced pressure or recrystallization from ethanol/water mixtures.

-

Purity Standards: ≥95% purity for pharmaceutical applications, verified via HPLC.

Chemical Reactivity and Applications

Nucleophilic Substitution

The bromine atom in the 3-bromopropyl group undergoes facile displacement with nucleophiles:

-

Amines: Forms quaternary ammonium salts (e.g., with pyrrolidine).

-

Thiols: Yields sulfides (e.g., with benzyl mercaptan).

-

Alcohols: Produces ethers (e.g., with methanol under basic conditions).

Example Reaction:

This reactivity underpins its use in synthesizing bioactive molecules.

Pharmaceutical Applications

-

Anticancer Agents: Bromopropyl derivatives serve as alkylating agents in DNA-targeting drugs.

-

Antimicrobials: Fluorine enhances lipophilicity, improving membrane penetration in Gram-positive bacteria.

-

Neurological Drugs: Ethyl and fluorine groups modulate blood-brain barrier permeability.

Materials Science

-

Liquid Crystals: Fluorinated aromatics enhance thermal stability and dielectric anisotropy.

-

Polymer Additives: Bromine acts as a flame retardant in polystyrene derivatives.

Comparative Analysis with Structural Analogs

Positional Isomerism

-

1-(3-Bromopropyl)-2-ethyl-5-fluorobenzene: Fluorine at the 5-position alters electronic effects, reducing electrophilic substitution rates compared to the 4-fluoro isomer.

-

1-(3-Bromopropyl)-2-methyl-4-fluorobenzene: Methyl substitution decreases steric hindrance, enhancing reaction kinetics.

Table 3: Reactivity Comparison of Halogenated Analogs

| Compound | Relative Reactivity (Nucleophilic Substitution) |

|---|---|

| 1-(3-Bromopropyl)-2-ethyl-4-fluorobenzene | 1.0 (baseline) |

| 1-(3-Bromopropyl)-2-ethyl-5-fluorobenzene | 0.7 |

| 1-(3-Bromopropyl)-2-methyl-4-fluorobenzene | 1.2 |

Recent Research and Future Directions

Bioconjugation Strategies

The bromine atom enables site-specific protein modification via thiol- or amine-based linkages, a burgeoning area in antibody-drug conjugate (ADC) development.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume